Dysprosium--platinum (1/1)
Description
Contextualization within Rare-Earth Platinum Intermetallic Systems
Dysprosium-Platinum (1/1) is a member of the broader family of rare-earth (RE) platinum intermetallic compounds. These materials are formed between elements from the lanthanide series and platinum, resulting in a diverse range of stoichiometries and crystal structures. tandfonline.com The physical properties of these compounds are largely dictated by the interplay between the localized 4f electrons of the rare-earth ions and the itinerant electrons of the platinum and the crystalline electric field. tandfonline.com This interaction leads to a variety of magnetic and electronic behaviors, making RE-Pt systems a rich ground for fundamental research and potential applications. tandfonline.comedge-techind.com The synthesis of these compounds can be challenging due to the differing chemical potentials of the constituent elements. oup.comresearchgate.net However, methods like arc melting and atomically confined pyrolysis have been successfully employed. oup.commdpi.com
Historical Development of Research on Dy-Pt Compounds
The study of rare-earth intermetallics has a long history, with initial investigations focusing on their magnetic and structural properties. tandfonline.com The discovery of dysprosium itself dates back to 1886 by Paul-Émile Lecoq de Boisbaudran. rsc.orgwikipedia.orgbritannica.comebsco.com However, it wasn't until the mid-20th century that pure samples of dysprosium became available, paving the way for detailed studies of its alloys. rsc.org Early research on RE-Pt compounds, including those with dysprosium, laid the groundwork for understanding their fundamental characteristics. researchgate.net Over the years, advancements in experimental techniques have allowed for more in-depth analysis of compounds like DyPt, uncovering complex magnetic transitions and other quantum phenomena.
Significance of Dysprosium-Platinum (1/1) in Condensed Matter Physics
Condensed matter physics seeks to understand the macroscopic properties of materials based on the collective behavior of their microscopic constituents. yale.eduyoutube.com DyPt and similar intermetallic compounds serve as ideal model systems for studying emergent phenomena arising from strong electronic interactions. wikipedia.orgaps.org The interplay between magnetism and electronic transport in these materials is of particular interest. researchgate.net The study of such materials contributes to a deeper understanding of fundamental concepts like magnetic ordering, phase transitions, and the influence of crystal structure on physical properties. wikipedia.orgaps.org
Overview of Current Academic Research Landscape
Contemporary research on Dy-Pt systems continues to be an active area of investigation. Current studies often focus on the synthesis and characterization of novel Dy-Pt phases, including thin films and nanomaterials. nih.govacs.org There is also significant interest in exploring the potential applications of these materials in areas like catalysis and magnetic data storage. mdpi.comwikipedia.org Advanced computational methods, such as density functional theory (DFT), are increasingly being used to predict and understand the electronic and magnetic properties of these complex materials. mdpi.com
Structural and Physical Properties of DyPt
The fundamental properties of Dysprosium-Platinum (1/1) are rooted in its crystal structure and the resulting electronic and magnetic characteristics.
Crystal Structure
The equiatomic DyPt compound crystallizes in an orthorhombic crystal structure, belonging to the Pnma space group. materialsproject.org
Interactive Data Table: Crystallographic Data for DyPt
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a | 4.556 Å |
| b | 5.572 Å |
| c | 7.040 Å |
Data sourced from the Materials Project. materialsproject.org
Magnetic and Thermodynamic Properties
Rare-earth intermetallic compounds, including DyPt, often exhibit complex magnetic behavior. aip.orgresearchgate.net The magnetic properties arise from the localized magnetic moments of the dysprosium ions. At low temperatures, these moments can order in various ways, leading to ferromagnetic, antiferromagnetic, or more complex magnetic structures. aip.orgresearchgate.net The thermodynamic properties, such as heat capacity, are strongly influenced by these magnetic phase transitions. aip.orgaip.org Studies on the related compound DyPt2 have shown evidence of short-range magnetic correlations persisting above the magnetic ordering temperature. aip.orgresearchgate.netaip.org
Structure
2D Structure
Properties
CAS No. |
12159-37-4 |
|---|---|
Molecular Formula |
DyPt |
Molecular Weight |
357.58 g/mol |
IUPAC Name |
dysprosium;platinum |
InChI |
InChI=1S/Dy.Pt |
InChI Key |
YYEDUMQWQGBXQK-UHFFFAOYSA-N |
Canonical SMILES |
[Dy].[Pt] |
Origin of Product |
United States |
Synthetic Methodologies and Single Crystal Growth of Dysprosium Platinum 1/1
Bulk Synthesis Techniques
The preparation of bulk polycrystalline samples of DyPt is the foundational step for many further studies and for providing the source material for single crystal growth. The primary challenges in the synthesis of Dy-Pt alloys are the high melting points of the constituent elements, particularly platinum, and the high reactivity of dysprosium, which readily oxidizes in the presence of air.
Arc Melting and Homogenization
Arc melting is a widely used technique for the synthesis of intermetallic compounds containing rare earth elements due to its ability to achieve the high temperatures necessary to melt the constituent metals. In this process, stoichiometric amounts of high-purity dysprosium and platinum are placed on a water-cooled copper hearth in a sealed chamber.
The chamber is first evacuated to a high vacuum and then backfilled with an inert gas, typically high-purity argon, to prevent the oxidation of the dysprosium during melting. An electric arc is then struck between a non-consumable tungsten electrode and the raw materials, generating intense heat that melts and combines the elements. To ensure a homogeneous mixture, the resulting alloy button is typically flipped and re-melted several times.
Following the initial synthesis by arc melting, a crucial step is the homogenization of the as-cast alloy. Due to the rapid cooling inherent in the arc melting process, the resulting ingot may not be chemically homogeneous and can contain dendritic structures. Homogenization involves annealing the sample at a high temperature, below its melting point, for an extended period. This heat treatment allows for the diffusion of atoms within the solid state, leading to a more uniform and single-phase material. For rare earth-platinum alloys, this process is critical for obtaining reliable measurements of their physical properties.
| Parameter | Typical Value/Condition |
| Starting Materials Purity | > 99.9% |
| Atmosphere | High-purity Argon |
| Melting Cycles | Multiple (typically 3-5 times) |
| Homogenization Temperature | Varies depending on the phase diagram, typically a significant fraction of the melting point. |
| Homogenization Duration | Several days to weeks |
Solid-State Reaction Approaches
Solid-state reaction is another common method for the synthesis of polycrystalline intermetallic compounds. This technique involves the direct reaction of the constituent elements in powder or small piece form at elevated temperatures, but below their melting points. The starting materials, dysprosium and platinum, are thoroughly mixed in the desired stoichiometric ratio and pressed into a pellet to maximize the contact area between the reactants.
The pellet is then sealed in an inert container, such as a tantalum or quartz tube under vacuum or an inert atmosphere, and heated in a furnace. The reaction proceeds through solid-state diffusion, which can be a slow process. Therefore, intermediate grindings and re-pelletizing are often necessary to ensure a complete reaction and a homogeneous final product. While simpler in terms of equipment compared to arc melting, solid-state reactions for high-melting-point intermetallics like DyPt can require very high temperatures and long reaction times.
A recently developed solid-state chemical route for platinum-rare earth nanoalloys involves the heat treatment of a mixture of metal salts, a nitrogen-rich compound, and a carbon support in a dilute hydrogen atmosphere. Current time information in Berrien County, US.iaea.org This method has been effective in producing various pure-phase Pt-RE alloys with controlled particle sizes at temperatures between 550 and 1000 °C. iaea.org
Controlled Atmosphere Processing
Given the high reactivity of dysprosium with oxygen, especially at the elevated temperatures required for synthesis, maintaining a controlled, oxygen-free atmosphere is paramount in all synthesis methodologies for DyPt. nih.gov The presence of oxygen can lead to the formation of stable dysprosium oxides, which would alter the stoichiometry and introduce impurity phases into the final product.
Therefore, all handling of the raw materials, especially the dysprosium, is typically performed in an inert atmosphere, such as a glovebox filled with argon gas. The synthesis processes themselves, whether arc melting or solid-state reaction, are carried out under a high-purity argon atmosphere or in a high vacuum to minimize contamination. bohrium.com
Single Crystal Growth Techniques
The growth of large, high-quality single crystals of DyPt is essential for studying its anisotropic physical properties, such as magnetic susceptibility and electrical resistivity, without the influence of grain boundaries.
Bridgman Growth
The Bridgman technique, including its modification known as the Bridgman-Stockbarger method, is a widely used technique for growing single crystals from the melt. wikipedia.orgmdpi.comresearchgate.netwikipedia.org The process involves the directional solidification of a molten material in a crucible with a controlled temperature gradient.
For DyPt, a polycrystalline ingot, previously synthesized by a method such as arc melting, is placed in a crucible, often with a pointed tip to promote the growth of a single nucleus. The crucible material must be chemically inert with respect to the molten DyPt; tantalum or tungsten are potential candidates. The crucible is then slowly lowered from a hot zone, where the material is completely molten, into a colder zone.
As the crucible moves through the temperature gradient, solidification begins at the coolest point (the tip) and progresses along the length of the ingot. By carefully controlling the temperature gradient and the lowering speed, a single crystal can be grown. youtube.com The process is typically carried out under a high vacuum or an inert atmosphere to prevent contamination. bohrium.com
| Parameter | General Consideration |
| Crucible Material | Chemically inert at high temperatures (e.g., Tantalum, Tungsten) |
| Temperature Gradient | Must be carefully controlled to ensure stable growth |
| Growth Rate (Lowering Speed) | Typically slow (mm/hour) to maintain a stable solid-liquid interface |
| Atmosphere | High vacuum or high-purity inert gas |
Flux Growth Methods
The flux growth method is a solution growth technique that is particularly useful for growing single crystals of materials that have very high melting points or that decompose before melting. wikipedia.orgyoutube.com In this method, the constituent elements of DyPt are dissolved in a molten metallic solvent, or "flux." The flux should have a relatively low melting point and should not react with the desired compound.
For rare earth intermetallics, low-melting-point metals such as tin (Sn) or lead (Pb) are often used as fluxes. ucla.edu The dysprosium and platinum are mixed with a large excess of the flux material in a crucible, typically made of alumina (B75360) or tantalum. The crucible is sealed in a quartz ampoule under vacuum and heated to a temperature where all components dissolve in the flux.
The solution is then slowly cooled over a period of several days or weeks. As the temperature decreases, the solubility of DyPt in the flux decreases, leading to the nucleation and growth of single crystals. Once the growth is complete, the excess flux can be removed, for example, by inverting the crucible while hot and centrifuging to separate the molten flux from the solid crystals. ucla.edu
| Parameter | Typical Range/Condition |
| Flux Material | Low-melting-point metals (e.g., Sn, Pb) |
| Solute to Flux Ratio | Typically 1:10 to 1:100 |
| Crucible Material | Alumina, Tantalum |
| Maximum Temperature | Sufficient to dissolve all components in the flux |
| Cooling Rate | Very slow (e.g., 1-5 °C/hour) |
Thin Film and Surface Alloy Preparation Methodologies
The fabrication of Dysprosium-Platinum (1/1) as thin films and surface alloys necessitates precise control over deposition parameters to achieve the desired stoichiometry and crystalline structure. Methodologies for producing such materials primarily fall under the categories of physical vapor deposition (PVD) and chemical vapor deposition (CVD), with specific techniques tailored for alloy formation. korvustech.com
Reactive Growth of Surface Alloys:
A prominent method for creating dysprosium-platinum surface alloys involves a reactive growth technique. acs.org This process is typically carried out in an ultra-high vacuum (UHV) environment. The methodology involves the deposition of dysprosium (Dy) atoms onto a single-crystal platinum substrate, such as Pt(111). Following deposition, the substrate is annealed at elevated temperatures. This annealing step facilitates the interdiffusion of Dy and Pt atoms, leading to the formation of a surface alloy. acs.org
The stoichiometry and structure of the resulting alloy are highly dependent on the initial coverage of the deposited rare-earth metal and the annealing temperature. acs.org For instance, the formation of Dy-Pt surface alloys has been observed to occur within a temperature range of 780 ± 5 K to 1165 ± 5 K. acs.org Below this temperature range, the deposited dysprosium tends to form clusters and islands with undefined stoichiometry. Conversely, exceeding this temperature range can lead to overheating and disturbance of the surface alloy, potentially through the interdiffusion of rare-earth atoms and the formation of platinum overlayers. acs.org
Research on similar rare earth-platinum systems, such as Gadolinium-Platinum (Gd-Pt), provides insights that can be extrapolated to the Dy-Pt system. The growth of these surface alloys can proceed via different modes, including the Stranski-Krastanov growth mode, where multilayer islands form after the initial layer-by-layer growth. acs.org
Potential Thin Film Deposition Techniques:
While specific literature detailing the deposition of a stoichiometric DyPt (1/1) thin film is scarce, several standard physical vapor deposition techniques could be adapted for this purpose. These methods involve the vaporization of the source materials, which then condense on a substrate to form the film. alicat.com
Sputtering: This technique involves bombarding a target (or targets) of the desired materials (dysprosium and platinum) with high-energy ions, typically argon. The impact ejects atoms from the target, which then deposit onto a substrate. korvustech.com Co-sputtering from separate Dy and Pt targets or sputtering from a pre-alloyed DyPt target could be employed. The composition of the resulting film can be controlled by adjusting the relative sputtering rates of the two materials.
Electron Beam Evaporation: In this method, a high-energy electron beam is used to heat and vaporize the source materials within a vacuum chamber. korvustech.com Separate electron beam guns can be focused on dysprosium and platinum sources, with the deposition rates carefully monitored to achieve a 1/1 atomic ratio on the substrate. The substrate is often heated to promote adatom diffusion and the formation of a crystalline alloy film.
Pulsed Laser Deposition (PLD): PLD utilizes a high-power laser to ablate a target of the desired material composition (in this case, a DyPt alloy). The ablated material forms a plasma plume that expands and deposits onto a heated substrate. iitd.ac.inmit.edu This method is known for its ability to produce high-quality, stoichiometric thin films. mit.edu
The choice of deposition technique and the specific process parameters are critical for controlling the film's properties, including its thickness, composition, crystal structure, and surface morphology. mpg.de
Research Findings on Dy-Pt Surface Alloy Growth:
Studies on the formation of Dy-Pt surface alloys on a Pt(111) substrate have revealed the formation of different phases depending on the growth conditions. For example, structures with the formula REM-NM₂ (where REM is a rare-earth metal and NM is a noble metal), such as DyPt₂, have been identified. acs.org The deposition of approximately 0.4 monolayers of Dy can lead to the formation of a single layer of DyPt₂. Increasing the Dy coverage can result in the growth of multilayer islands. acs.org
The following table summarizes key parameters for the reactive growth of Dy-Pt surface alloys based on available research findings:
| Parameter | Value/Range | Notes |
| Substrate | Pt(111) | Single crystal substrate is crucial for epitaxial growth. |
| Deposited Material | Dysprosium (Dy) | The amount of deposited material is typically measured in monolayers (ML). |
| Growth Temperature | 780 ± 5 K to 1165 ± 5 K | This is the temperature range for the formation of the surface alloy via annealing. acs.org |
| Below 780 K | Dy-Pt clusters and islands | Stoichiometry is not well-defined. acs.org |
| Above 1165 K | Disturbed surface alloy | Overheating can lead to interdiffusion and Pt overlayer formation. acs.org |
| Resulting Structures | DyPt₂, DyPt₅ | The specific phase depends on factors like Dy coverage and annealing temperature. acs.org |
Crystallographic Structure and Phase Relations of Dysprosium Platinum 1/1
Crystal Structure Determination and Refinement
The crystal structure of DyPt has been determined through crystallographic analysis, with computational and experimental data providing a clear picture of its atomic arrangement. Techniques such as X-ray diffraction (XRD) on synthesized samples, coupled with computational modeling like Density Functional Theory (DFT), are standard methods for such determinations. materialsproject.org
Dysprosium-Platinum (1/1) crystallizes in the orthorhombic crystal system. materialsproject.orggeeksforgeeks.org The structure is defined by the centrosymmetric space group Pnma (No. 62). materialsproject.orgucl.ac.ukresearchgate.net This space group belongs to the point group mmm, indicating the presence of three mutually perpendicular mirror planes. researchgate.net The lattice parameters, which define the dimensions of the unit cell, have been calculated as detailed in the table below. materialsproject.org
Interactive Table: Crystallographic Parameters of DyPt
Below is a table summarizing the key crystallographic data for Dysprosium-Platinum (1/1).
| Parameter | Value | Crystal System | Space Group |
| a | 4.556 Å | Orthorhombic | Pnma (62) |
| b | 5.572 Å | Orthorhombic | Pnma (62) |
| c | 7.040 Å | Orthorhombic | Pnma (62) |
| α | 90.000° | Orthorhombic | Pnma (62) |
| β | 90.000° | Orthorhombic | Pnma (62) |
| γ | 90.000° | Orthorhombic | Pnma (62) |
Data sourced from the Materials Project. materialsproject.org
In the ideal stoichiometric DyPt crystal structure, dysprosium and platinum atoms occupy specific, distinct crystallographic sites (Wyckoff positions) within the Pnma space group. For a perfectly ordered compound with a 1:1 ratio, the site occupancy factor (SOF) for each position is 1, meaning each designated atomic site is fully occupied by the correct type of atom. The structure consists of dysprosium atoms bonded in a 7-coordinate geometry to seven equivalent platinum atoms, and conversely, platinum atoms are also bonded in a 7-coordinate geometry to seven equivalent dysprosium atoms. materialsproject.org The Dy-Pt bond distances range from approximately 2.87 to 3.03 Å. materialsproject.org
However, like many intermetallic compounds, DyPt can exhibit non-stoichiometry, where the elemental composition deviates slightly from the ideal 1:1 ratio. nsf.govwikipedia.orgchemeurope.com These stoichiometric variations are accommodated by the formation of constitutional defects, such as anti-site defects (a Dy atom on a Pt site, or vice-versa) or vacancies, which will alter the site occupancy factors from the ideal value of 1. researchgate.net
The established structure for DyPt is the orthorhombic FeB-type structure. While polymorphism—the ability of a compound to exist in more than one crystal structure—is a known phenomenon in intermetallic compounds rsc.orgresearchgate.net, there are no prominent reports of polymorphic transformations for DyPt under varied temperature or pressure conditions in the reviewed literature. The defined orthorhombic structure appears to be stable under standard conditions.
Phase Diagram Analysis of the Dysprosium-Platinum System (Focused on 1:1 stoichiometry)
Analysis of the Dysprosium-Platinum binary phase diagram reveals the stability and melting behavior of the DyPt compound. DyPt is characterized as a congruently melting compound. wikipedia.org This means that at a specific temperature, the solid DyPt phase transforms directly into a liquid phase of the exact same (1:1) composition, without undergoing decomposition into other phases. smith.eduuobabylon.edu.iq On a phase diagram, a congruent melting point appears as a maximum on the liquidus line for that specific composition, signifying high thermal stability. This behavior indicates that the 1:1 compound is a stable, ordered phase within the Dy-Pt system.
Influence of Processing Parameters on Microstructure and Phase Purity
The microstructure and phase purity of DyPt are highly dependent on the processing parameters used during its synthesis. Intermetallic compounds like DyPt are typically prepared by methods such as arc-melting the constituent elements in a controlled, inert atmosphere, followed by annealing heat treatments.
The cooling rate after melting is a critical parameter. Rapid solidification can potentially lead to chemical segregation or the formation of non-equilibrium or metastable phases. researchgate.net Subsequent annealing at elevated temperatures for an extended period is crucial for promoting atomic diffusion, achieving a chemically homogeneous and structurally ordered state, and eliminating any undesired secondary phases. The final microstructure and the presence of any impurities or secondary phases are typically evaluated using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS).
Defect Chemistry and Non-Stoichiometry Effects on Lattice Structure
Defect chemistry in DyPt describes the types, concentrations, and interactions of atomic point defects within the crystal lattice. In intermetallic compounds, the primary point defects include vacancies (an empty atomic site), interstitial atoms (an atom in a non-lattice site), and anti-site defects (an atom of one type on the sublattice of the other). wikipedia.orgresearchgate.net
While specific experimental studies on the defect chemistry of DyPt are not widely available, general principles for intermetallics apply. Deviations from the perfect 1:1 stoichiometry are accommodated by these defects. For instance, in a slightly platinum-rich composition, DyPt₁₊ₓ, the excess platinum may occupy dysprosium lattice sites, creating platinum anti-site defects. Conversely, in a dysprosium-rich composition, Dy₁₊ₓPt, dysprosium anti-site defects would be expected.
The presence of these defects influences the lattice structure. The introduction of point defects can cause local strain and systematically alter the average lattice parameters of the compound. researchgate.net For example, the substitution of a smaller atom for a larger one in an anti-site defect would be expected to cause a contraction in the unit cell volume, an effect that would be measurable by high-resolution diffraction techniques.
Electronic Structure and Chemical Bonding in Dysprosium Platinum 1/1
Electron Correlation Effects and f-electron Behavior
The behavior of electrons in many materials cannot be fully described by considering them as independent particles moving in an average potential. Electron correlation, the interaction between individual electrons, can lead to a host of interesting and often technologically important phenomena, particularly in materials containing elements with f-electrons, such as the lanthanides. aps.orgnih.gov
Work Function and Surface Electronic States in Thin Films and Alloys
The work function and surface electronic states are critical parameters that dictate the performance of materials in various technological applications, including electronics and catalysis. For the intermetallic compound Dysprosium-Platinum (1/1) (DyPt), the formation of thin films and alloys introduces unique electronic properties at the surface that differ from the bulk material.
Research into the electronic properties of dysprosium-platinum systems has primarily focused on stoichiometries other than the 1:1 ratio, particularly DyPt2 surface alloys. However, these studies provide valuable insights into the expected behavior of DyPt (1/1). The formation of a dysprosium-platinum surface alloy on a platinum substrate has been observed to reduce the work function of the pure platinum. nih.govacs.org This reduction is a common phenomenon when an electropositive element like dysprosium is alloyed with a more electronegative element like platinum. The extent of this reduction is dependent on the specific stoichiometry and the nature of the chemical bonding within the alloy.
The electronic structure of dysprosium-platinum alloys is characterized by a combination of the electronic states of both dysprosium and platinum. nih.govacs.org Specifically, the electronic properties near the Fermi level are a hybridization of the Dy 4f, 5d, and 6s orbitals with the Pt 5d and 6s orbitals. In the case of DyPt2 surface alloys, it has been noted that neither dysprosium nor platinum states dominate the electronic structure. nih.gov It is reasonable to expect a similar interplay of electronic states in the equiatomic DyPt compound.
The formation of Dy-Pt surface alloys is typically achieved through reactive growth at elevated temperatures, with a specific temperature range promoting the formation of the desired intermetallic phase. nih.gov The surface of such alloys can exhibit complex reconstructions and the formation of moiré patterns, which can further modulate the local work function and surface electronic states. nih.govacs.org
Table 1: Expected Trends in Electronic Properties of Dysprosium-Platinum (1/1) Thin Films
| Property | Expected Trend/Value | Basis of Expectation |
| Work Function | < 5.12 eV | Alloying with electropositive Dy is known to reduce the work function of Pt. nih.govacs.org |
| Surface Electronic States | Hybridized Dy and Pt states | Electronic structure is a combination of constituent elements. nih.govacs.org |
| Dominant States at Fermi Level | Mixture of Dy and Pt states | No single element's states are expected to dominate. nih.gov |
It is important to note that the precise values and characteristics of the work function and surface electronic states of Dysprosium-Platinum (1/1) thin films and alloys would be highly dependent on factors such as the specific crystallographic orientation of the surface, the presence of any surface defects or contaminants, and the exact processing conditions used to fabricate the material. Further dedicated experimental and theoretical studies are necessary to provide detailed quantitative data for this specific compound.
Magnetic Properties and Phenomena in Dysprosium Platinum 1/1
Magnetic Ordering Transitions and Magnetic Phase Diagrams
The magnetic state of DyPt is highly sensitive to temperature and applied magnetic fields, leading to complex magnetic phase diagrams. uj.edu.plarxiv.org These diagrams map the different magnetic phases of the material as a function of these external parameters. aps.orgresearchgate.net Studies on similar rare-earth intermetallic compounds reveal that multiple magnetic transitions can occur as the temperature is lowered. uj.edu.pl For instance, in the related compound Dy3Co, a series of antiferromagnetic phases are observed below the Néel temperature. uj.edu.pl The transitions between these phases are often marked by anomalies in physical properties such as magnetic susceptibility and specific heat. uj.edu.plaps.org
The construction of a magnetic phase diagram for a material like DyPt involves meticulous measurements of magnetization, magnetic susceptibility, and specific heat at various temperatures and magnetic field strengths. aps.orgaps.org Neutron diffraction is another powerful technique used to determine the precise magnetic structures in different regions of the phase diagram. uj.edu.plaps.org The phase diagram of a similar compound, EuPdSn2, was constructed using these methods, revealing a transition from a paramagnetic to an ordered phase. aps.org
Nature of Magnetic Order (e.g., Antiferromagnetism, Ferromagnetism)
The magnetic interactions in DyPt give rise to different types of magnetic order, primarily antiferromagnetism and ferromagnetism. wikipedia.orgresearchgate.net In an antiferromagnetic (AFM) state, the magnetic moments of neighboring atoms align in an antiparallel fashion, resulting in a zero or very small net magnetization. wikipedia.orgsupermagnete.de Conversely, in a ferromagnetic (FM) state, the magnetic moments align parallel to each other, leading to a strong net magnetization. researchgate.netntnu.edu.tw
In many rare-earth compounds, the magnetic ordering is complex. For example, Dy3Co exhibits antiferromagnetic ordering at low temperatures, with a ground-state magnetic structure characterized by two different propagation vectors. uj.edu.pl Some materials can exhibit a transition from an antiferromagnetic to a ferromagnetic state under the influence of an external magnetic field, a phenomenon known as a metamagnetic transition. uj.edu.plaps.org The nature of the magnetic order is a result of competing interactions, including the indirect exchange interaction between the Dy moments mediated by conduction electrons. uj.edu.pl
Recent research on a two-dimensional DyPt2 surface alloy has shown ferromagnetic behavior with a low Curie temperature. acs.orgnih.gov This suggests that the interactions within the Dy-Pt layers are dominant. acs.orgresearchgate.net
Magnetic Anisotropy and its Origin
Magnetic anisotropy describes the directional dependence of a material's magnetic properties. wikipedia.org In DyPt, the strong magnetic anisotropy primarily originates from the interaction of the non-spherical 4f electron cloud of the Dy³⁺ ion with the crystalline electric field (CEF) generated by the surrounding ions. kth.seaps.org This interaction, known as magnetocrystalline anisotropy, creates "easy" and "hard" axes of magnetization, meaning the magnetic moments preferentially align along certain crystallographic directions. wikipedia.org
The large magnetic moment of the dysprosium ion contributes significantly to this anisotropy. acs.orgnih.gov The crystal structure of DyPt, which is orthorhombic, plays a crucial role in determining the symmetry of the CEF and thus the nature of the magnetic anisotropy. materialsproject.org This anisotropy is a key factor in the development of high coercivity in permanent magnets. kth.se Studies on Dy-based materials often reveal a strong uniaxial anisotropy, where the magnetic moments are confined to a specific axis or plane. acs.orgaps.org For instance, in two-dimensional DyPt2 surface alloys, a strong in-plane magnetic anisotropy has been observed. acs.org
Spin Reorientation Transitions
Spin reorientation transitions involve a change in the easy direction of magnetization as a function of temperature or an applied magnetic field. aps.orgnih.gov These transitions are driven by a delicate balance between different contributions to the magnetic anisotropy energy, which can be temperature-dependent. nih.gov
Crystal Field Effects and their Influence on Magnetism
The crystal field effect is a cornerstone in understanding the magnetic properties of rare-earth compounds like DyPt. fiveable.melibretexts.org The electric field generated by the ionic charges of the crystal lattice, known as the crystal field, lifts the degeneracy of the 4f electron energy levels of the Dy³⁺ ion. fiveable.melibretexts.org This splitting of the energy levels has a profound impact on the magnetic behavior.
The magnitude of the crystal field splitting determines the energy separation between the ground state and the excited states of the Dy³⁺ ion. libretexts.org This, in turn, dictates the temperature dependence of the magnetic susceptibility and the saturation magnetization. kth.se The crystal field is also the primary source of the strong magnetic anisotropy in these materials. kth.seaps.org The interaction between the 4f electrons and the crystal field forces the magnetic moments to align along specific crystallographic directions, leading to the observed easy and hard axes of magnetization. wikipedia.orgkth.se
The strength and symmetry of the crystal field are directly related to the crystal structure of the compound. kth.se Therefore, a thorough understanding of the crystal structure is essential for modeling the crystal field effects and predicting the magnetic properties. materialsproject.org
Magnetoelastic Coupling and Magnetostriction
Magnetoelastic coupling refers to the interaction between the magnetic state and the elastic properties of a material. magnetism.euresearchgate.net This coupling can lead to magnetostriction, which is the change in a material's dimensions in response to an applied magnetic field. magnetism.eu In materials with strong magnetoelastic coupling, magnetic phase transitions are often accompanied by anomalies in their elastic properties. aps.org
In rare-earth compounds, the strong spin-orbit coupling of the 4f electrons is a major contributor to magnetoelastic effects. aps.org As the magnetic moments align or reorient under the influence of a magnetic field or temperature change, the associated strain field in the crystal lattice also changes, resulting in magnetostriction. researchgate.netmdpi.com
Dynamic Magnetic Properties and Spin Dynamics
The study of dynamic magnetic properties, or spin dynamics, focuses on the time-dependent behavior of magnetic moments. youtube.com This includes phenomena such as magnetic resonance and relaxation processes. arxiv.orgarxiv.org In rare-earth intermetallics, the dynamics are often complex due to the interplay of various interactions, including exchange interactions, crystal field effects, and interactions with conduction electrons. aps.org
Techniques like electron spin resonance (ESR) and muon spin relaxation (µSR) are employed to probe the spin dynamics. aps.orgaps.org ESR, for instance, can provide information about the g-factor, magnetic anisotropy, and spin relaxation times. rsc.org Studies on similar systems have revealed the presence of different spin relaxation mechanisms that can be influenced by temperature and magnetic fields. rsc.org
The dynamics of magnetization reversal are also a key aspect of spin dynamics. youtube.com In materials with high magnetic anisotropy, the reversal process can be complex, involving the nucleation and propagation of magnetic domains. youtube.com The speed at which the magnetization can be reversed is a critical parameter for applications in data storage and spintronic devices. arxiv.org Understanding the spin dynamics in DyPt is essential for a complete picture of its magnetic properties and for evaluating its potential in technological applications.
Elementary Magnetic Excitations (e.g., Magnons)
Elementary magnetic excitations, or magnons, are quantized spin waves that represent the collective motion of electron spins in a magnetically ordered material. The study of their dispersion (energy-momentum relationship) and lifetime provides fundamental insights into the nature of magnetic exchange interactions, magnetic anisotropy, and the stability of the magnetic ground state. aps.org
While direct inelastic neutron scattering studies to map the magnon spectra of DyPt (1/1) are not widely reported, the general characteristics of magnons in rare earth intermetallics can be discussed. In such compounds, the magnetic excitations are often a hybrid of different modes:
Dispersive Acoustic Magnons: These are low-energy excitations associated with the long-wavelength precession of ordered magnetic moments.
Crystal Field Excitations: The localized 4f electrons of the Dy³⁺ ions are subject to the crystalline electric field (CEF) created by the surrounding ions. This field splits the ground state multiplet, leading to discrete energy levels. Excitations between these CEF levels are often observed as sharp, non-dispersive modes in neutron scattering spectra.
Hybridized Modes: In many rare-earth compounds, the magnons can interact and hybridize with the CEF excitations, leading to a complex spectrum of mixed modes.
In metallic systems like DyPt, the interaction between the localized Dy moments and the conduction electrons (via the RKKY interaction) would further influence the magnon dynamics, potentially leading to damping (reduced lifetime) of these excitations. sciencedaily.com For instance, studies on 2D honeycomb ferromagnets have shown that spin waves can exhibit significant damping, which is a departure from the behavior in many insulating ferromagnets where magnons are very long-lived. youtube.com
Quasiparticle Interactions in Magnetic States
In a metallic magnet, the electronic states near the Fermi level are described as a liquid of quasiparticles, which are electrons "dressed" by their interactions with the surrounding electronic and magnetic environment. The magnetic state of the material profoundly affects these quasiparticles. The exchange interaction between the conduction electrons and the ordered magnetic moments of the Dy ions can lead to a spin-splitting of the electronic bands.
This interaction has several consequences:
Anomalous Transport Properties: The scattering of conduction electrons by magnetic moments and their collective excitations (magnons) contributes to the electrical resistivity and can lead to phenomena like the anomalous Hall effect in ferromagnetic materials or complex magnetoresistance in antiferromagnetic ones.
Modification of the Fermi Surface: The onset of magnetic order can reconstruct the Fermi surface of the material, which can be observed in techniques like de Haas-van Alphen measurements.
While specific research on quasiparticle interactions in DyPt is scarce, the general framework for f-electron systems suggests that the interactions would be significant, mediating the long-range magnetic order and influencing the electronic properties.
Quantum Critical Phenomena and Non-Fermi Liquid Behavior
In some intermetallic compounds, it is possible to tune a magnetic phase transition to absolute zero (T=0 K) by applying pressure, a magnetic field, or through chemical doping. mpg.de The point at T=0 where this continuous transition occurs is known as a quantum critical point (QCP). ethz.charxiv.org Near a QCP, strong quantum fluctuations can dominate the material's properties over a wide temperature range, often leading to a breakdown of the standard Landau-Fermi-liquid theory, which describes the behavior of most metals at low temperatures. aps.orgresearchgate.net This anomalous state is referred to as a non-Fermi liquid (NFL). arxiv.orgarxiv.org
Characteristics of Non-Fermi Liquid Behavior:
Specific Heat: The electronic specific heat coefficient, C/T, often diverges logarithmically or as a power law (T⁻ᵃ) as T → 0, instead of remaining constant as in a Fermi liquid. aps.orgaps.org
Electrical Resistivity: The resistivity often shows a linear or sub-linear temperature dependence (ρ ∝ Tⁿ with n ≤ 1.5), rather than the T² dependence expected for a Fermi liquid.
Many f-electron systems, particularly those based on cerium, ytterbium, and uranium, are known to exhibit quantum critical behavior. aps.orgaps.org Given that Dy-based intermetallics can possess competing magnetic interactions, it is plausible that DyPt could be tuned towards a QCP. However, dedicated low-temperature studies under pressure or in high magnetic fields would be required to investigate this possibility.
Complex Magnetic Structures and Frustration
The magnetic structures in rare earth-transition metal intermetallics are often complex due to the competition between different types of magnetic interactions. mdpi.comtu-darmstadt.dearxiv.org The primary interactions at play are:
RKKY Interaction: An indirect exchange interaction between the localized 4f moments of Dy ions, mediated by the spin polarization of the conduction electrons. This interaction is long-range and oscillatory, meaning it can favor either ferromagnetic or antiferromagnetic alignment depending on the distance between the ions.
Crystal Field Anisotropy: The interaction of the aspherical 4f electron cloud of the Dy³⁺ ion with the local crystal environment forces the magnetic moments to align along specific crystallographic directions (easy axes).
Direct Exchange: A short-range interaction that is typically weaker than the RKKY interaction in these compounds.
The competition between these interactions can lead to magnetic frustration , where it is impossible to simultaneously satisfy all the energetic preferences for magnetic alignment. aps.orglbl.govyoutube.com Frustration can prevent simple magnetic ordering and lead to complex non-collinear structures, such as helical or canted spin arrangements, or even disordered states like spin glasses. aps.org
While the specific magnetic structure of DyPt (1/1) is not definitively established in the literature, related compounds show a variety of magnetic behaviors. For example, neutron diffraction studies have shown that DyPt₃ orders antiferromagnetically below 13.2 K with a structure where Dy moments in adjacent (111) planes are oppositely aligned. aip.org In contrast, two-dimensional surface alloys of DyPt₂ are ferromagnetic. nih.govacs.org The half-Heusler compound DyPtBi exhibits a canted antiferromagnetic structure that undergoes a field-induced metamagnetic transition. researchgate.net The existence of such varied and complex magnetic states in the Dy-Pt system suggests that DyPt (1/1) is also likely to exhibit a non-trivial magnetic structure, potentially with elements of magnetic frustration.
Table of Research Findings on Related Dy-Pt Compounds
| Compound | Magnetic Ordering | Transition Temp. (K) | Key Structural/Magnetic Features |
| DyPt₃ | Antiferromagnetic | 13.2 | Doubled cubic magnetic cell; moments aligned oppositely in adjacent (111) planes. aip.org |
| DyPt₂ (2D Alloy) | Ferromagnetic | ~ a few Kelvins | In-plane easy magnetization axis; strong influence of Dy anisotropy. nih.govacs.org |
| DyPtBi | Canted Antiferromagnetic | ~9 | Metamagnetic transition under applied field. researchgate.net |
Article on Superconducting Properties of Dysprosium-Platinum (1/1) Cannot Be Generated
Based on a comprehensive review of available scientific literature from the search results, there is no evidence to suggest that the chemical compound Dysprosium-Platinum (1/1), with the formula DyPt, exhibits superconducting properties. The performed searches for experimental or theoretical data on superconductivity in this specific intermetallic compound did not yield any relevant results.
Scientific research has explored various compounds containing Dysprosium or Platinum, some of which do exhibit superconductivity. For instance, superconductivity has been investigated in Dysprosium-Barium-Copper-Oxide (Dy-123) systems and Dysprosium-Yttrium-Rhodium-Boride (Dy1−xYxRh4B4) compounds researchgate.neticm.edu.pl. Similarly, certain platinum-containing materials, such as Lanthanum-Platinum-Arsenic (LaPt5As) and Yttrium-Platinum-Bismuth (YPtBi), have been studied for their superconducting characteristics thermofisher.comhokudai.ac.jpsciencealert.com.
However, the literature concerning the Dysprosium-Platinum family of compounds focuses on their magnetic properties rather than superconductivity. Studies on related compounds with different stoichiometries, such as DyPt2 and DyPt3, report ferromagnetic or antiferromagnetic ordering at low temperatures.
Given the strict instruction to generate content solely on the superconducting properties of Dysprosium-Platinum (1/1) and the absence of any such information in the provided search results, it is not possible to create the requested article. Fulfilling the request would necessitate fabricating data and research findings, which falls outside the scope of scientifically accurate content generation.
Advanced Characterization Techniques for Dysprosium Platinum 1/1
Neutron Scattering Studies
Neutron scattering is an indispensable tool for investigating the magnetic structures and dynamics of materials. Due to their magnetic moment, neutrons interact directly with the magnetic moments of atoms, providing detailed information that is often inaccessible with other probes like X-rays.
Elastic neutron diffraction is the primary technique for determining the arrangement of magnetic moments in a crystalline solid. wikipedia.org In this method, a beam of neutrons with a specific wavelength is scattered by a sample, and the angular distribution of the scattered neutrons is measured without energy analysis. The resulting diffraction pattern contains both nuclear peaks, which arise from scattering off the atomic nuclei and define the crystal structure, and magnetic peaks, which result from the interaction with ordered magnetic moments.
For a rare-earth intermetallic like DyPt, neutron diffraction experiments, typically performed at low temperatures, can reveal the nature of its magnetic ordering. The large magnetic moment of the Dy³⁺ ion is expected to order at a specific Néel or Curie temperature. By analyzing the positions and intensities of the magnetic Bragg peaks, which appear at different positions from the nuclear peaks if the magnetic unit cell is different from the crystallographic one, the magnetic structure can be solved. shef.ac.uk
Studies on similar dysprosium-based intermetallic compounds have revealed complex antiferromagnetic structures at low temperatures. For instance, neutron diffraction on DyCo₂Si₂ showed a simple type-I antiferromagnetic structure, while DyCu₂Si₂ exhibits a more complex modulated structure with a doubled unit cell. materialsproject.org A neutron diffraction study on DyPt would aim to determine:
The magnetic transition temperature (Tₙ or T₋).
The propagation vector k , which describes the periodicity of the magnetic structure relative to the crystal lattice.
The direction and magnitude of the ordered magnetic moments on the Dysprosium sites.
Whether the Platinum atoms carry any induced magnetic moment.
The intensity of magnetic scattering is proportional to the component of the magnetic moment perpendicular to the scattering vector Q . shef.ac.uk Therefore, a complete dataset, often from a single crystal sample, is required to unambiguously determine the magnetic structure.
Inelastic Neutron Scattering (INS) probes the elementary excitations in a material, such as phonons (quantized lattice vibrations) and magnons (quantized spin waves). researchgate.net In an INS experiment, both the change in the neutron's energy and momentum are measured, providing a map of the dispersion relations—the energy of the excitation as a function of its momentum (E vs. Q ). comparenature.com
Phonon Dynamics: Phonons are vibrations of the atoms in the crystal lattice. The intensity of phonon scattering increases with the square of the scattering vector Q . nih.gov By measuring the phonon dispersion curves, one can obtain fundamental information about the lattice dynamics of DyPt, including:
The speeds of sound in different crystallographic directions.
The energies of optical phonon modes.
The strength of the interatomic forces.
Potential coupling between phonons and magnetic excitations (magnon-phonon coupling).
Magnon Dynamics: In a magnetically ordered material like DyPt, the collective precessional motion of the ordered spins can propagate through the crystal as a wave, known as a spin wave. The quantum of this wave is the magnon. iaea.org INS is the most direct method to measure the magnon dispersion relation. The intensity of magnon scattering depends on the magnetic form factor, which decreases with increasing Q , helping to distinguish it from phonon scattering. iaea.org An INS study on DyPt would reveal:
The energy required to create a spin wave at a given wavelength.
The strength of the exchange interactions between the magnetic Dy ions.
The magnitude of the magnetocrystalline anisotropy, which creates a gap in the magnon spectrum at the Brillouin zone center.
These dynamic properties are crucial for understanding the thermodynamic behavior and magnetic stability of the compound.
X-ray Diffraction and Synchrotron Radiation Techniques
X-ray diffraction is a cornerstone of materials characterization, providing precise information on the atomic arrangement. The high brilliance and tunability of synchrotron X-ray sources enable advanced techniques that can probe not only the crystal structure but also element-specific magnetic properties.
High-resolution X-ray powder diffraction (XRPD) is a powerful technique for determining the crystal structure of polycrystalline materials. ras.rulibretexts.org By analyzing the positions and intensities of the diffraction peaks, one can determine the lattice parameters, space group, and atomic positions within the unit cell. iaea.org
For Dysprosium-Platinum (1/1), crystallographic data indicates that it forms in an orthorhombic structure. The precise structural details are essential for interpreting its physical properties. The table below summarizes the crystallographic data for DyPt.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Space Group Number | 62 |
| Lattice Parameter a | 4.556 Å |
| Lattice Parameter b | 5.572 Å |
| Lattice Parameter c | 7.040 Å |
| Bond Distances (Dy-Pt) | 2.87–3.03 Å |
This orthorhombic structure provides the framework upon which the magnetic and electronic properties of DyPt are built.
Resonant X-ray Magnetic Scattering (RXMS) is a synchrotron-based technique that combines the atomic specificity of X-ray absorption spectroscopy with the structural sensitivity of diffraction. By tuning the incident X-ray energy to an absorption edge of a specific element, the magnetic scattering can be dramatically enhanced. This provides a powerful, element-selective probe of magnetism, which is a key advantage over neutron scattering.
For DyPt, an RXMS experiment could be performed at the L-edges of Dysprosium (around 7-8 keV) or the L-edges of Platinum (around 11-13 keV).
Tuning to the Dy L-edges: This would make the experiment highly sensitive to the magnetic ordering of the Dysprosium 4f moments. It would allow for the determination of the magnetic structure of the Dy sublattice independently of the Pt. The polarization and azimuthal dependence of the scattered signal can provide detailed information on the orientation of the Dy magnetic moments.
Tuning to the Pt L-edges: This would probe for any induced magnetic moment on the Platinum 5d electronic states due to the strong magnetic field from the neighboring ordered Dy ions. Detecting a resonant signal at the Pt edge would be direct proof of Pt polarization and would allow for the quantification of its contribution to the total magnetism.
Spectroscopic Investigations
A variety of spectroscopic techniques are employed to investigate the electronic structure and local magnetic environment of the constituent elements in a compound.
Spectroscopic studies provide crucial insights into the electronic states and magnetic moments of materials. While comprehensive spectroscopic data for bulk DyPt (1/1) is not widely available, studies on related compounds, such as the two-dimensional surface alloy DyPt₂, offer valuable information. Techniques like X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and X-ray Magnetic Circular Dichroism (XMCD) are particularly powerful.
XMCD, which measures the difference in absorption of left and right circularly polarized X-rays at an element's absorption edge, is a powerful tool for determining element-specific spin and orbital magnetic moments. A study on a DyPt₂ surface alloy using XMCD at the Dy M₄,₅ edges provided the following magnetic moments for the dysprosium atom, which are lower than the theoretical values for a free Dy³⁺ ion, indicating charge transfer and hybridization with the platinum states.
| Magnetic Moment | Value (μB/Dy atom) |
|---|---|
| Orbital Moment (mₗ) | 3.80 ± 0.01 |
| Spin Moment (mₛ) | 3.32 ± 0.01 |
Other techniques like XPS can probe the core-level electronic states and provide information on the chemical environment and valence states of Dy and Pt. Mössbauer spectroscopy, though less common for Dy, can be used to probe the hyperfine fields at the nucleus, giving information on the local magnetic environment. Together, these spectroscopic methods provide a detailed picture of the electronic and magnetic ground state of DyPt at the atomic level.
Scanning Probe Microscopy (e.g., STM/STS) for Surface Analysis
Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS), are unparalleled in their ability to image and characterize surfaces with atomic resolution. libretexts.orgfu-berlin.de
STM operates by scanning a sharp metallic tip over a conductive surface while maintaining a small bias voltage. purdue.edu Electrons quantum mechanically tunnel across the vacuum gap, creating a tunneling current that is exponentially dependent on the tip-sample distance. This extreme sensitivity allows STM to map the surface topography atom by atom. purdue.edu
STS, an extension of STM, provides information about the local density of electronic states (LDOS). researchgate.net By holding the tip at a fixed position and sweeping the bias voltage, a current-voltage (I-V) curve is measured. The derivative of this curve (dI/dV) is proportional to the sample's LDOS, providing a map of the occupied and unoccupied electronic states near the Fermi level. arxiv.org
While studies on bulk DyPt (1/1) are scarce, extensive research has been conducted on two-dimensional DyPt₂ surface alloys formed on a Pt(111) substrate. acs.orgnih.gov These studies serve as an excellent proxy for understanding the surface properties of Dy-Pt systems.
Key findings from STM/STS on DyPt₂ surface alloys include:
Atomic Structure: Atomic-resolution STM images revealed a hexagonal lattice of Dy atoms surrounded by Pt atoms in a kagomé lattice. acs.org
Moiré Patterns: Large-scale topography images showed the formation of moiré patterns resulting from the lattice mismatch between the DyPt₂ alloy layer and the underlying Pt(111) substrate. acs.org
Electronic Properties: STS measurements revealed that the electronic structure is a mixture of Dy and Pt 5d and 6s states. The intensity of these electronic states was found to vary in registry with the moiré pattern, indicating a modulated electronic coupling between the surface alloy and the substrate. nih.gov
Magnetic Properties: Spin-polarized STM could be used to probe the local magnetic order, as demonstrated in studies of related ferromagnetic surface alloys. nih.gov
Table 5: Key Findings from STM/STS on DyPt₂ Surface Alloys
| Technique | Observation | Implication |
|---|---|---|
| STM (Topography) | Atomic resolution of Dy and Pt lattices; large-scale moiré patterns. | Determination of surface crystal structure and strain effects from the substrate. |
| STS (dI/dV Spectra) | Peaks in the LDOS corresponding to a mixture of Dy and Pt electronic states. | Mapping of the surface electronic structure and its spatial variations. |
| STS (dI/dV Mapping) | Modulation of electronic states and local work function correlated with the moiré pattern. | Demonstrates the influence of the substrate on the overlayer's electronic properties. |
Data based on studies of DyPt₂ surface alloys on a Pt(111) substrate. acs.orgnih.gov
Theoretical and Computational Studies of Dysprosium Platinum 1/1
Ab Initio Electronic Structure Calculations
Ab initio, or first-principles, calculations are performed without experimental input, relying solely on the fundamental laws of quantum mechanics. These calculations are crucial for predicting and explaining the intrinsic properties of materials.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org Its accuracy heavily relies on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation. stanford.edu
For DyPt and related platinum alloys, DFT calculations have been instrumental in understanding their catalytic properties. mdpi.com For instance, studies on Pt-Dy alloys have used DFT to analyze their potential for the oxygen reduction reaction (ORR). mdpi.com These calculations have shown that the unique electronic structure and single-atom-like coordination of platinum atoms on the surface of specific Pt-Dy compositions are responsible for enhanced catalytic activity. mdpi.com
The choice of the XC functional is critical. While simpler approximations like the Local Density Approximation (LDA) treat the system as a uniform electron gas fiveable.me, more sophisticated functionals are often required for systems with strong electron correlation or significant relativistic effects, such as those containing rare-earth elements like dysprosium. Hybrid functionals, which mix a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, often provide improved accuracy for various molecular and material properties. fiveable.mewikipedia.org Examples of commonly used hybrid functionals include B3LYP and PBE0. fiveable.mewikipedia.org For platinum-containing complexes, the PBE0 functional, combined with appropriate basis sets and corrections for relativistic effects and solvation, has been shown to provide excellent agreement with experimental geometries. cornell.edu
DFT calculations have also been employed to study the thermodynamic stability and electronic properties of various platinum oxide phases. aps.org These studies help in understanding the surface chemistry and oxidation states of platinum-based materials.
| Alloy Composition | Thermodynamic Barrier for ORR | Predicted Catalytic Activity Enhancement (vs. Pt50Dy50) | Experimental Observation |
|---|---|---|---|
| Pt50Dy50 | Higher | - | Lower ORR activity |
| Pt40Dy60 | Lower by 0.07 eV | Factor of 16 (theoretically) | Higher ORR activity |
For materials with strongly correlated electrons, such as those containing f-electrons like dysprosium, standard DFT methods can be insufficient. nih.gov Strong correlations arise from the powerful electrostatic repulsion between electrons confined to localized orbitals, which is not adequately captured by standard XC functionals. nih.govaps.org
Dynamical Mean-Field Theory (DMFT) is a powerful technique that addresses this limitation. uni-muenchen.de It maps the complex interacting lattice problem onto a simpler, solvable quantum impurity model, where a single interacting site is embedded in a non-interacting bath that represents the rest of the crystal. uni-muenchen.de This approach can capture the dynamic nature of electron correlations.
The GW approximation is another advanced computational technique that goes beyond standard DFT to provide a more accurate description of excited-state properties, such as band gaps and quasiparticle energies. cnrs.fruclouvain.be The name "GW" derives from the mathematical formulation involving the one-particle Green's function (G) and the screened Coulomb interaction (W). wikipedia.orgcore.ac.uk
Standard DFT calculations are known to often underestimate band gaps in semiconductors and insulators. cnrs.fr The GW approximation systematically improves upon DFT by including a more rigorous treatment of electron self-energy, which accounts for the interaction of an electron with its surrounding electronic cloud. uclouvain.be The G₀W₀ approach, a non-self-consistent version of the GW approximation, has been shown to yield band gaps in much better agreement with experimental results from photoemission spectroscopy. cnrs.fr
While computationally more demanding than standard DFT, the GW approximation is a valuable tool for understanding the electronic excitations in materials like DyPt.
Model Hamiltonian Approaches for Correlated Electron Systems
Model Hamiltonians simplify the complex interactions within a material to a few essential terms, allowing for a more focused study of specific physical phenomena.
The periodic Anderson model (PAM) and the Kondo lattice model (KLM) are fundamental theoretical frameworks for describing systems with interacting localized magnetic moments (from f-electrons) and itinerant conduction electrons. ucdavis.eduaps.org
The Anderson impurity model describes a single magnetic impurity embedded in a metallic host. wikipedia.org The Periodic Anderson Model (PAM) extends this to a lattice of such impurities, representing the f-electrons in rare-earth compounds. The PAM Hamiltonian includes terms for the kinetic energy of conduction electrons, the energy of the localized f-orbitals, the strong on-site Coulomb repulsion (U) between f-electrons, and a hybridization term (V) that allows for mixing between the f-electrons and conduction electrons. aps.org
The Kondo lattice model (KLM) is derived from the PAM in the strong correlation limit (large U). ucdavis.edu In this model, the localized f-electrons are treated as fixed spins that interact with the conduction electrons via an exchange coupling (J_K). aps.org
These models are crucial for understanding phenomena like heavy fermion behavior and the competition between magnetic ordering and Kondo screening in rare-earth intermetallics. The combination of DMFT with these models allows for detailed calculations of properties like self-energy, quasiparticle residue, and magnetic susceptibility. ucdavis.edu
Crystal Field Theory (CFT) provides a framework for understanding how the electric field created by neighboring ions (the crystal field) affects the energy levels of the central metal ion's orbitals. wikipedia.orgbyjus.comallen.in In DyPt, the Dy³⁺ ion is surrounded by Pt atoms, creating a specific crystal field environment. This field lifts the degeneracy of the Dy 4f electron orbitals, splitting them into a set of distinct energy levels. wikipedia.orglibretexts.org This splitting is crucial in determining the magnetic anisotropy of the compound, i.e., whether the magnetic moments prefer to align along a specific crystallographic direction (easy axis). Studies on related Dy-Pt surface alloys have shown that the crystal field has a strong influence on the magnetic order. nih.gov
Exchange interaction models describe the quantum mechanical interaction that couples the spins of electrons on different atoms. wikipedia.org This interaction is the primary origin of magnetic ordering phenomena like ferromagnetism and antiferromagnetism. wikipedia.org In DyPt, several types of exchange interactions are at play:
Direct exchange: A short-range interaction between the magnetic moments of neighboring Dy ions.
Indirect exchange (RKKY interaction): An indirect interaction mediated by the conduction electrons. A localized magnetic moment on a Dy ion polarizes the spins of the surrounding conduction electrons, and this polarization is then sensed by other Dy moments, leading to a long-range, oscillating interaction. youtube.com
sp-d or f-d exchange: The interaction between the localized f-electrons of dysprosium and the itinerant d-electrons of platinum. zayets2physics.com
Theoretical models incorporating both crystal field effects and exchange interactions are essential for accurately predicting the magnetic structure, ordering temperature, and other magnetic properties of DyPt.
Computational Thermodynamics and Phase Stability Predictions
Computational thermodynamics is a powerful tool for predicting the phase stability of materials by calculating their thermodynamic properties, such as Gibbs free energy. youtube.com The fundamental principle is that a phase transition will be spontaneous if it results in a lower molar Gibbs energy. youtube.com For the Dysprosium-Platinum system, computational methods, particularly Density Functional Theory (DFT), are employed to determine the stability of various phases and compositions.
DFT calculations are used to compute the total energies of different crystalline structures, which helps in identifying the most stable phases. arxiv.org For instance, in the Pt-Dy system, DFT has been used to study alloys around the 1:1 stoichiometry, such as Pt50Dy50 and Pt40Dy60. nih.govresearchgate.net These studies perform DFT calculations within the generalized gradient approximation (GGA), using formulations like the Perdew–Burke–Ernzerhof (PBE) functional to describe electron exchange and correlation. nih.gov The projected augmented wave (PAW) potentials are often chosen to describe the ionic cores. nih.gov
Phase diagram investigations, supported by experimental techniques like differential thermal analysis (DTA), show that the Dy-Pt system features alloys with high melting points. nih.gov The equiatomic composition, DyPt, has a congruent melting point of approximately 1520 °C. nih.gov Computational studies on related compositions, such as Pt40Dy60, have shown that this phase is also thermodynamically stable and possesses unique electronic structures. researchgate.netmdpi.com By calculating and comparing the Gibbs free energies of the liquid and solid states, researchers can understand features like the deep eutectic points observed in some platinum alloy systems. arxiv.org This combination of first-principles calculations and thermodynamic modeling provides a robust framework for predicting phase stability and guiding the synthesis of new Dy-Pt compounds.
Table 1: Parameters and Methods in DFT Studies of Pt-Dy Alloys
| Parameter/Method | Description | Reference |
|---|---|---|
| Calculation Engine | Vienna Ab initio Simulation Package (VASP) is a common choice for performing the DFT calculations. | nih.gov |
| Functional | The Perdew–Burke–Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is used for exchange-correlation energy. | nih.gov |
| Potentials | Projected Augmented Wave (PAW) potentials are used to describe the interaction between the core and valence electrons. | nih.gov |
| Energy Cutoff | A kinetic energy cutoff, for example 450 eV, is used for the plane-wave basis set to ensure calculation convergence. | nih.gov |
| Smearing Method | The Gaussian smearing method is often applied to handle partial occupancies of Kohn-Sham orbitals. | nih.gov |
Machine Learning and Data-Driven Approaches in Materials Discovery
In recent years, machine learning (ML) and data-driven techniques have emerged as a new paradigm in materials science, complementing traditional experimental and computational methods. acs.orgaip.orgresearchgate.net These approaches leverage large datasets from experiments and first-principles calculations to train models that can rapidly predict the properties of new or hypothetical materials, thereby accelerating the pace of discovery. aip.orgresearchgate.net
For intermetallic compounds like DyPt, ML models can be trained to address fundamental questions, such as predicting the crystal structure for a given composition or forecasting material properties like formation enthalpy. acs.orgaip.org Common ML algorithms applied in materials science include support vector machines, random forest algorithms, and artificial neural networks. acs.orgresearchgate.netmaterialscloud.org These models learn complex relationships between a material's composition, structure, and its resulting properties. iucr.org
While specific ML studies focusing exclusively on the Dy-Pt binary system are not prominent, the data generated from DFT calculations on Dy-Pt alloys can serve as valuable input for training broader ML models. nih.gov For example, the calculated formation energies and electronic structures of DyPt can be added to large materials databases used to develop predictive models for other rare earth-platinum alloys. aip.org An important aspect of these data-driven methods is that their predictive accuracy is highly dependent on the quality and quantity of the input data, underscoring the continued need for high-fidelity experimental and computational data generation. acs.org The ultimate goal is to create interpretable ML models that not only predict properties but also provide chemical insight and practical guidance for synthesizing new materials. iucr.org
Table 2: Machine Learning Methods in Materials Discovery
| Machine Learning Method | Application in Materials Science | Reference |
|---|---|---|
| Artificial Neural Networks (ANNs) | Predicting material properties, developing interatomic potentials with near-first-principles accuracy. | researchgate.netmaterialscloud.org |
| Support Vector Machines (SVM) | Classifying materials, predicting crystal structures for specific compositions (e.g., binary equiatomic phases). | acs.org |
| Random Forest | Predicting stable crystal structures and identifying candidate materials with desired properties. | acs.org |
| Bayesian Optimization | Guiding the search for new materials by suggesting the next most promising experiments or calculations to perform. | researchgate.net |
Simulations of Lattice Dynamics and Phonon Spectra
Simulations of lattice dynamics and phonon spectra are fundamental for assessing the structural stability and understanding the thermal properties of crystalline materials like Dysprosium-Platinum (1/1). materialsproject.orgchemrxiv.org A phonon is a quantum of vibrational energy that arises from the collective excitation of atoms in a crystal lattice. materialsproject.orgwikipedia.org The relationship between a phonon's energy (or frequency) and its momentum (or wavevector) is described by the phonon dispersion curve. wikipedia.org
The dynamical stability of a crystal structure can be determined from its phonon spectrum. youtube.com A structure is considered dynamically stable if all its vibrational modes have real (i.e., non-imaginary) frequencies. youtube.comaps.org The presence of imaginary frequencies, often referred to as soft modes, indicates a structural instability that would cause the lattice to distort. aps.org First-principles methods, particularly Density Functional Perturbation Theory (DFPT), are the state-of-the-art for calculating phonon spectra. materialsproject.orgaps.org
For a material like DyPt, phonon calculations would reveal its vibrational properties, which are crucial for determining thermodynamic functions such as vibrational free energy, entropy, and specific heat. chemrxiv.org These properties are essential for constructing theoretical phase diagrams at finite temperatures. chemrxiv.org Furthermore, lattice dynamics simulations provide insight into thermal conductivity, a key property for many applications. materialsproject.orgchemrxiv.org In metals like platinum, phonon frequencies can be sensitive to the electronic temperature, an effect that can influence thermal properties at high temperatures. aps.org While specific phonon dispersion data for DyPt is not widely published, such calculations are a standard and critical step in the computational characterization of any new intermetallic compound.
Table 3: Information Obtained from Lattice Dynamics and Phonon Spectra Simulations
| Property/Information | Description | Reference |
|---|---|---|
| Dynamical Stability | The absence of imaginary frequencies in the phonon dispersion curve indicates that the crystal structure is dynamically stable. | youtube.comaps.org |
| Thermodynamic Properties | Phonon density of states is used to calculate vibrational contributions to free energy, entropy, and heat capacity. | chemrxiv.org |
| Acoustic vs. Optical Phonons | The dispersion curve distinguishes between acoustic modes (in-phase atom movement, related to sound propagation) and optical modes (out-of-phase movement). | wikipedia.org |
| Thermal Conductivity | Anharmonic lattice dynamics calculations can predict the lattice thermal conductivity of the material. | chemrxiv.org |
| Phase Transitions | The appearance of soft modes (imaginary frequencies) as a function of temperature or pressure can predict phase transitions. | aps.org |
Future Research Directions and Open Questions for Dysprosium Platinum 1/1
Exploration of Novel Synthesis Pathways for Controlled Microstructure
The physical properties of DyPt are intrinsically linked to its structure, from the atomic arrangement to the mesoscopic morphology. Future research must prioritize the development of synthesis techniques that offer precise control over these features.
Current synthesis methods primarily include arc melting for bulk polycrystalline samples and reactive growth for creating two-dimensional surface alloys on platinum substrates. nih.govnih.gov While effective, these methods present limitations. Arc melting offers little control over nanoscale morphology, and reactive growth has so far been demonstrated for single and triple atomic layers of a DyPt₂ stoichiometry. nih.govacs.org
Future work should explore a wider range of synthesis methodologies:
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): These techniques could provide a pathway to growing highly uniform, large-area thin films of DyPt with precise thickness control, potentially enabling the exploration of quantum confinement effects.
Solvothermal and Wet-Chemical Synthesis: While challenges in the wet-chemical synthesis of platinum-rare earth nanoalloys persist, overcoming them could yield DyPt nanoparticles with tunable sizes and shapes. researchgate.net The size of the nanoparticles could be a critical parameter for catalytic applications, as has been observed in related Pt-RE systems where a smaller Pt:RE ratio led to smaller nanoparticles. researchgate.net
Molecular Beam Epitaxy (MBE): For fundamental studies, MBE offers the ultimate control for creating atomically precise layers and heterostructures, allowing for the deliberate engineering of interfaces and moiré patterns, which are known to modulate the electronic properties of surface alloys. acs.orgnih.gov
| Synthesis Method | Current Status for Dy-Pt Systems | Potential Future Application | Key Research Question |
| Arc Melting | Established for bulk alloys (e.g., Pt₅₀Dy₅₀, Pt₄₀Dy₆₀). nih.govnih.gov | Production of large-scale samples for baseline property measurements. | How can grain size and phase purity be controlled during arc melting and subsequent annealing? |
| Reactive Growth | Demonstrated for 1-3 atomic layers of DyPt₂ on Pt(111). nih.govacs.org | Creation of 2D materials and templates for molecular adsorption. researchgate.net | Can this method be adapted to grow true 1:1 DyPt monolayers or other stoichiometries? |
| Solvothermal Synthesis | Explored for Pt-Dy nanoalloys for catalysis. researchgate.net | Scalable production of high-surface-area DyPt catalysts. | What precursor chemistry and reaction conditions will yield phase-pure DyPt nanoparticles? |
| Atomic/Chemical Vapor Deposition | Not yet reported for DyPt. | Growth of uniform thin films for electronic and spintronic devices. | What are the optimal precursor gases and substrate temperatures for stoichiometric DyPt film growth? |
Deeper Understanding of Competing Electronic and Magnetic Interactions
The magnetic behavior of DyPt arises from a complex interplay of different interactions. Dysprosium contributes a large localized magnetic moment from its 4f electrons and strong spin-orbit coupling, while platinum contributes itinerant 5d electrons and mediates interactions. acs.orgaps.org Studies on 2D DyPt₂ surface alloys show they are ferromagnetic with interactions within the atomic layers being dominant over the weak interlayer coupling. nih.govresearchgate.net The intrinsic anisotropy of the Dy atom strongly influences the magnetic order. nih.govacs.org
However, a detailed picture is still missing. Open questions include:
What is the precise nature of the exchange coupling between Dy moments? Is it a direct exchange, an indirect RKKY-type interaction mediated by conduction electrons, or a superexchange involving Pt orbitals?
In doped systems, competing interactions become even more complex. aps.org How would introducing magnetic or non-magnetic dopants into the DyPt lattice modify the ground state?
Advanced spectroscopic techniques, such as spin-polarized scanning tunneling spectroscopy (SP-STS) to probe the local density of states and resonant inelastic X-ray scattering (RIXS) to map magnetic excitations, will be crucial.
Investigation of Topological States of Matter in DyPt
Materials that combine heavy elements (strong spin-orbit coupling) and magnetism are prime candidates for hosting non-trivial topological states, which feature protected surface or edge states with potential applications in spintronics and quantum computing. wikipedia.orgaps.org While topological properties have not yet been reported for DyPt, its composition makes it a compelling system to investigate.
The combination of Dysprosium's strong spin-orbit coupling and the potential for magnetic ordering could lead to the emergence of:
Weyl Semimetal Phases: In a magnetic system, the breaking of time-reversal symmetry can lead to the formation of Weyl points in the electronic band structure.
Axion Insulator States: The interplay between magnetism and topology could create a state with unique electromagnetic responses.
Future research should focus on theoretical calculations of the DyPt band structure to search for signatures of non-trivial topology, such as band inversions and Weyl points. These theoretical predictions would then guide experimental verification using angle-resolved photoemission spectroscopy (ARPES) to directly visualize the electronic bands and magnetotransport measurements to detect the unique signatures of protected surface states. The pursuit of topological phases in materials like DyPt is a frontier of condensed matter physics. dipc.orguni-stuttgart.deethz.ch
Effects of External Stimuli (Pressure, Strain, High Magnetic Fields)
Applying external fields can be a powerful tool to tune the electronic and magnetic ground states of a material, potentially inducing phase transitions. The response of DyPt to such stimuli is largely unexplored.
Pressure: High-pressure studies on pure dysprosium have revealed a series of structural phase transitions and changes in electronic behavior. nih.govanl.gov It is highly probable that applying pressure to DyPt would similarly modify its lattice constants, altering the orbital overlap and exchange interactions. This could be used to tune the magnetic ordering temperature and anisotropy.
Strain: Strain engineering, for example by growing thin films of DyPt on lattice-mismatched substrates, offers another route to controllably modify the crystal structure. fsu.edu The moiré patterns observed in DyPt₂ surface alloys are a direct consequence of lattice mismatch and associated strain, which in turn modulates the local electronic properties. acs.orgnih.gov Quantifying how biaxial or uniaxial strain affects the magnetic easy axis and Curie temperature is a critical next step.
High Magnetic Fields: While the basic magnetic properties of DyPt alloys have been characterized, exploring their behavior in extreme magnetic fields could reveal new phenomena. acs.org For instance, high-field studies could uncover field-induced magnetic phase transitions or be used to probe the nature of magnetic excitations. frontiersin.org
Integration into Heterostructures and Nanoscale Architectures
The true potential of DyPt may be realized when it is integrated into more complex device structures. The existing work on 2D DyPt₂ already points toward its use as a nanoscale platform. nih.govacs.org
Future avenues of research include:
van der Waals Heterostructures: Stacking 2D layers of DyPt (if they can be isolated) with other 2D materials like graphene, hexagonal boron nitride, or transition metal dichalcogenides could lead to novel functionalities through proximity effects, such as inducing magnetism in a non-magnetic material.
Spintronic Devices: Incorporating thin films of DyPt as the ferromagnetic layer in spin-valve or magnetic tunnel junction devices could be explored. Its high magnetic anisotropy could be beneficial for creating thermally stable magnetic bits for data storage.
Catalytic Nanostructures: For catalysis, creating core-shell nanoparticles (e.g., a DyPt shell on a less expensive core) or precisely patterned DyPt nanostructures on a support material could enhance efficiency and reduce the required amount of precious platinum. nih.govmdpi.com
The ability to create ordered nanostructures is key to unlocking these applications. acs.org
Development of Advanced Theoretical Models for Predictive Design
To accelerate the discovery and optimization of DyPt-based materials, a strong feedback loop between theory and experiment is essential. While initial density functional theory (DFT) calculations have been performed for some Pt-Dy alloys, more sophisticated models are needed. nih.govmdpi.com
The primary challenge lies in accurately treating the strongly correlated 4f electrons of dysprosium. Standard DFT approximations often fail in this regard. Future theoretical work must employ advanced methods such as:
DFT+U: This method adds an on-site Coulomb interaction term (U) to better describe the localized 4f electrons, which has been shown to be important in other dysprosium compounds like DyH₃. utexas.edu
Dynamical Mean-Field Theory (DMFT): For an even more accurate description of electron correlation effects, DMFT can be combined with DFT.
Ab initio Spin Dynamics Calculations: These calculations can help rationalize and predict the magnetic relaxation behavior, which is crucial for applications like single-molecule magnets. acs.org
A robust theoretical framework would enable the predictive design of new DyPt-based compounds with tailored properties, for example, by predicting how specific dopants or strain states would influence the magnetic anisotropy or catalytic activity.
Q & A
Q. How can isotopic labeling (e.g., ¹⁶⁴Dy vs. ¹⁶³Dy) resolve ambiguities in neutron scattering studies of Dy-Pt (1/1) magnetism?
- Methodological Answer : Isotope-enriched samples reduce incoherent scattering, improving signal-to-noise ratios. Compare polarized neutron data from isotopically pure and natural-abundance samples to isolate nuclear and magnetic contributions .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
